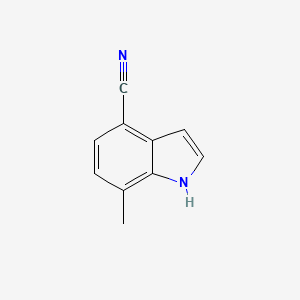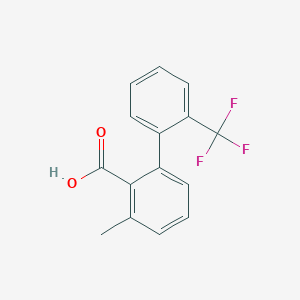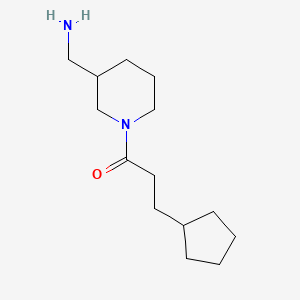
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one
Vue d'ensemble
Description
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Synthesis of Conformationally Rigid Diamines : A method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to "1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one", highlights its importance in medicinal chemistry. This novel synthesis method is proposed as a more practical approach for producing such compounds in large quantities, indicating the compound's relevance in developing pharmaceutical agents (Smaliy et al., 2011).
Derivatives of Piperidine for Pharmacological Use : Research into 1-substituted piperidines discusses the synthesis, pharmacological properties, and use of derivatives, including those related to the target compound. These derivatives have been explored for their potential applications in various therapeutic areas, demonstrating the compound's utility in drug development (Vardanyan, 2018).
CGRP Receptor Inhibitor Synthesis : The development of a potent CGRP receptor antagonist involved the synthesis of complex piperidine-containing structures. This research underscores the compound's significance in creating new treatments for conditions mediated by the calcitonin gene-related peptide, such as migraines (Cann et al., 2012).
Synthesis of α-Aminophosphonates : Novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized and evaluated for their insecticidal activities, showcasing the compound's role in developing agrochemicals (Jiang et al., 2013).
Organic Synthesis and Chemical Properties
Chemical Activation of Piperidine : Studies on the Maillard reaction of piperidine revealed its potential to form various reaction products, including those with glucose and lysine, which are relevant in food chemistry and possibly drug design (Nikolov & Yaylayan, 2010).
Bis-amino Methylation in Aqueous Medium : A method for synthesizing spiro-fused piperidines through bis-amino methylation using iron(III) trifluroacetate demonstrates the compound's utility in creating complex heterocyclic structures in an environmentally friendly manner (Lohar et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.
Mode of Action
For instance, if the target is indeed Serine/threonine-protein kinase Chk1, the compound could potentially inhibit the kinase activity, thereby affecting the cell cycle and DNA repair mechanisms .
Biochemical Pathways
If the compound acts on serine/threonine-protein kinase chk1, it could influence pathways related to cell cycle regulation and dna repair .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
If the compound acts on serine/threonine-protein kinase chk1, it could potentially lead to alterations in cell cycle progression and dna repair mechanisms, which could have significant effects at the cellular level .
Orientations Futures
The future directions in the research and development of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .
Analyse Biochimique
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the beta secretase enzyme, which plays a role in the pathogenesis of Alzheimer’s disease . Additionally, it exhibits antiaggregatory and antioxidant effects, which can be beneficial in preventing cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, chronic dosing in diabetic rodent models has shown improvements in glycemic control, but excessive doses can result in toxicity . Understanding the dosage thresholds is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, thereby altering their levels in the brain . These interactions can have significant implications for its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and safety profile.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Propriétés
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-10-13-6-3-9-16(11-13)14(17)8-7-12-4-1-2-5-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZETYTXVWAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


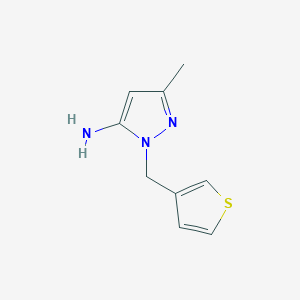
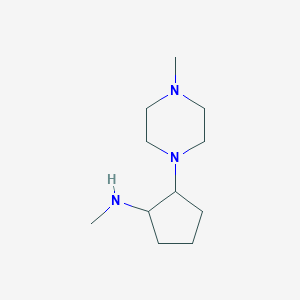
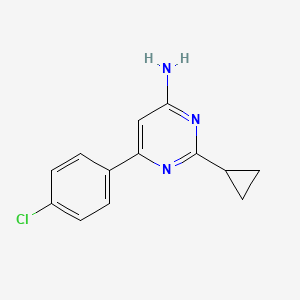
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
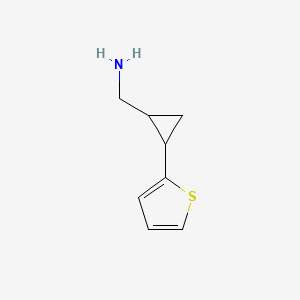
![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)
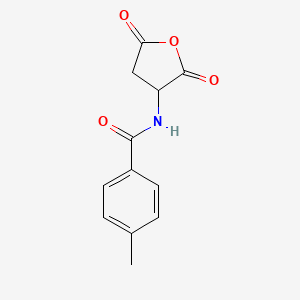
![3-[2,3,3a,4,5,9b-Hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1464622.png)
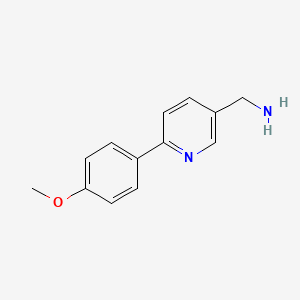
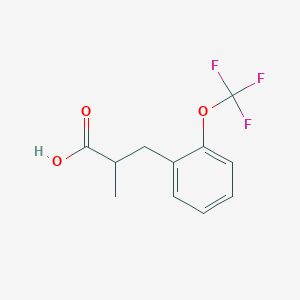
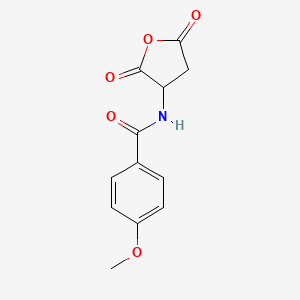
![1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid](/img/structure/B1464626.png)
